Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Physicochemical profiling Drug-likeness Formulation compatibility

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate (CAS 1956322-02-3) is the monohydrate crystalline form of the fully unsaturated pyrrolo[1,2-a]pyrazin-1(2H)-one bicyclic heterocycle (C₇H₈N₂O₂, MW 152.15 g/mol). The parent scaffold is recognized as a privileged structure in medicinal chemistry, having served as the foundational core for multiple clinical-stage inhibitor programs targeting PARP-1, PIM kinases, BET bromodomains, and tankyrase.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B11921573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazin-1(2H)-one hydrate
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN2C=CNC(=O)C2=C1.O
InChIInChI=1S/C7H6N2O.H2O/c10-7-6-2-1-4-9(6)5-3-8-7;/h1-5H,(H,8,10);1H2
InChIKeyREHYLIAAFSIZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazin-1(2H)-one Hydrate – Core Scaffold Identity and Procurement Baseline


Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate (CAS 1956322-02-3) is the monohydrate crystalline form of the fully unsaturated pyrrolo[1,2-a]pyrazin-1(2H)-one bicyclic heterocycle (C₇H₈N₂O₂, MW 152.15 g/mol) [1]. The parent scaffold is recognized as a privileged structure in medicinal chemistry, having served as the foundational core for multiple clinical-stage inhibitor programs targeting PARP-1, PIM kinases, BET bromodomains, and tankyrase [2][3]. Commercially available at 95–98% purity from several suppliers, this compound is supplied exclusively for research and early discovery use . The hydrate form incorporates one water molecule of crystallization, which differentiates it physicochemically from the anhydrous variant (CAS 136927-63-4, C₇H₆N₂O, MW 134.14 g/mol) .

Why Pyrrolo[1,2-a]pyrazin-1(2H)-one Hydrate Cannot Be Casually Substituted by Anhydrous or Dihydro Analogs


Substituting pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate with the anhydrous form or the partially saturated 3,4-dihydro analog introduces consequential changes in LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts that directly affect solubility, formulation behavior, and downstream synthetic reproducibility . The fully unsaturated scaffold possesses a planar, electron-rich aromatic system that enables π-stacking interactions with biological targets and provides distinct reactivity at the C3–C4 olefin for late-stage functionalization—options unavailable in the dihydro series [1]. Furthermore, the crystalline hydrate form offers superior handling and storage stability compared to the anhydrous material, which requires refrigerated storage (2–7 °C) to prevent degradation [2]. These differences are not cosmetic; they translate into measurable variations in assay outcomes, reaction yields, and batch-to-batch consistency in discovery workflows.

Quantitative Differentiation Evidence for Pyrrolo[1,2-a]pyrazin-1(2H)-one Hydrate vs. Closest Analogs


LogP and TPSA Divergence Between Hydrate and Anhydrous Forms

The hydrate form of pyrrolo[1,2-a]pyrazin-1(2H)-one exhibits a substantially more hydrophilic profile than the anhydrous form. The hydrate has a computed LogP of −0.1971 and TPSA of 68.77 Ų , whereas the anhydrous form (CAS 136927-63-4) has a consensus LogP of 0.68 and TPSA of 37.27 Ų . The LogP difference of approximately 0.88 log units and the nearly two-fold increase in TPSA are attributable to the water of crystallization in the hydrate, which introduces an additional hydrogen-bond donor and acceptor. These values directly impact aqueous solubility predictions and membrane permeability estimations in early-stage drug discovery screening cascades.

Physicochemical profiling Drug-likeness Formulation compatibility

Enzymatic Potency of the Parent Scaffold vs. Optimized PARP-1 Derivatives

In the foundational PARP-1 SAR study by Pescatore et al. (2010), the unsubstituted pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold (Compound 1) demonstrated an IC₅₀ of 1.8 nM against PARP-1 enzyme [1]. However, this same compound failed to show any anti-proliferative effect in BRCA1-deficient cells (CC₅₀ >20 µM) [1]. In direct contrast, the optimized derivative Compound 36 achieved an IC₅₀ of 0.7 nM with a CC₅₀ of 62 nM in BRCA1-deficient cells, representing a 2.6-fold improvement in enzymatic potency and the emergence of cellular activity with 25-fold selectivity over BRCA-proficient cells [1]. This head-to-head dataset within a single study establishes the scaffold's intrinsic enzyme engagement capability while quantifying the precise optimization gap that downstream derivatization must address.

PARP-1 inhibition Oncology Scaffold optimization

Storage and Handling Stability: Hydrate vs. Anhydrous Form

The anhydrous form of pyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 136927-63-4) requires refrigerated storage at 2–7 °C to maintain stability, as specified by major suppliers [1]. In contrast, the hydrate form (CAS 1956322-02-3) is stable under standard ambient storage conditions, as evidenced by vendor specifications that do not mandate cold-chain logistics . This differential storage requirement reflects the inherent hygroscopicity of the anhydrous material: exposure to ambient moisture can lead to uncontrolled hydration, variable stoichiometry, and potential degradation, which introduces batch-to-batch inconsistency in weighing accuracy and reaction stoichiometry. The controlled monohydrate crystal form eliminates this variability.

Compound management Stability Procurement logistics

Synthetic Functionalization Versatility: Unsaturated vs. 3,4-Dihydro Scaffold

The fully unsaturated pyrrolo[1,2-a]pyrazin-1(2H)-one core, as provided in the hydrate form, retains the C3–C4 olefin that is absent in the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one analog (CAS 54906-42-2). This unsaturation is critical for several synthetic diversification strategies: (i) it enables electrophilic halogenation at C3 and C4 for subsequent cross-coupling reactions, (ii) it provides a handle for cycloaddition and oxidation reactions that are impossible on the saturated analog, and (iii) it preserves the full aromatic conjugation of the bicyclic system, which is essential for π-stacking interactions with flat binding sites in kinase and bromodomain targets [1][2]. The review by De Borggraeve and Emelen (2021) documents that the pyrrole-first synthetic strategies predominantly target the unsaturated scaffold precisely because of this broader reaction scope [1].

Synthetic chemistry Scaffold diversification Late-stage functionalization

Multi-Target Scaffold Validation Across Kinase, PARP, and Epigenetic Programs

The pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold has independently emerged as a productive starting point in at least four distinct target classes: (i) PARP-1 inhibition (IC₅₀ = 1.8 nM for parent scaffold, with optimized derivatives reaching 0.7 nM) [1]; (ii) PIM kinase inhibition (compound 20c demonstrated excellent potency on PIM1 and PIM2 with exquisite kinase selectivity and dose-dependent c-Myc degradation) [2]; (iii) BET bromodomain inhibition (8-methyl fragment 47 identified as a new BRD4 binder, with optimized compound 38 achieving ~1500-fold selectivity for BRD4(1) over EP300 and 99.7% tumor growth inhibition in vivo) [3]; and (iv) tankyrase inhibition (MSC2504877, a pyrrolo[1,2-a]pyrazin-1(2H)-one derivative, achieving TNKS IC₅₀ = 0.7 nM and TNKS2 IC₅₀ = 0.8 nM) . No single alternative scaffold has demonstrated comparable breadth of validated target engagement across these mechanistically unrelated protein families.

Polypharmacology Privileged scaffold Drug discovery

High-Impact Application Scenarios for Pyrrolo[1,2-a]pyrazin-1(2H)-one Hydrate Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead: PARP-1 Inhibitor Optimization

The parent scaffold's demonstrated PARP-1 IC₅₀ of 1.8 nM [1] establishes it as a high-potency starting point for structure-based drug design. Research teams should procure the hydrate form to systematically explore substitution at the 4-, 6-, and 7-positions of the pyrrole ring, building on the SAR trajectory that yielded Compound 36 (IC₅₀ = 0.7 nM, CC₅₀ = 62 nM with 25-fold BRCA selectivity) [1]. The ambient-stable hydrate eliminates weighing variability, ensuring reproducible stoichiometry across parallel synthesis arrays.

Fragment-Based Drug Discovery: BET Bromodomain Screening Cascades

The 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment (Fragment 47) was identified as a novel BET bromodomain binder and successfully merged with the ABBV-075 scaffold to yield compound 38, which demonstrated ~1500-fold selectivity for BRD4(1) over EP300 and 99.7% tumor growth inhibition [2]. The parent hydrate serves as the direct synthetic precursor to this fragment series and should be stocked by fragment-screening groups as a core heterocycle for library expansion.

Kinase Inhibitor Discovery: PIM-Targeted Anticancer Agents

The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative 20c demonstrated excellent PIM1/PIM2 potency with exquisite kinase selectivity and dose-dependent c-Myc degradation [3]. While the dihydro scaffold was used in this specific study, the fully unsaturated parent hydrate is the required synthetic intermediate for preparing the dihydro series via stereoselective reduction, and its availability in high purity (98%) directly impacts the enantiomeric purity of the final chiral products.

High-Throughput Synthesis: Diversifiable Building Block for DNA-Encoded Libraries (DEL)

The hydrate form's ambient storage stability, consistent hydration stoichiometry, and the scaffold's three sites for orthogonal functionalization (C3, C4 olefin, and N2 amide) make it an ideal core for DNA-encoded library construction [1][4]. The fully unsaturated scaffold supports on-DNA palladium-catalyzed cross-coupling and cycloaddition chemistries that are incompatible with the saturated dihydro analog, maximizing chemical space exploration from a single building block procurement.

Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.